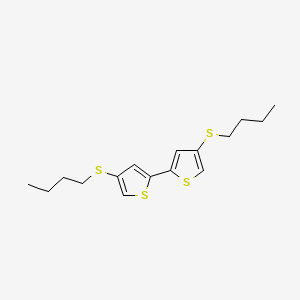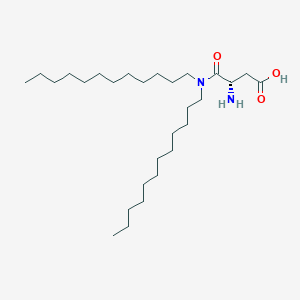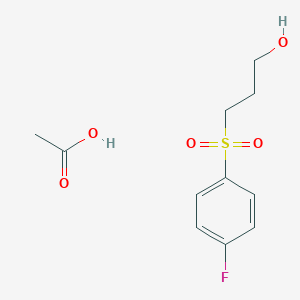![molecular formula C8H8F3NOS B14266521 2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol CAS No. 173729-51-6](/img/structure/B14266521.png)
2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a sulfanyl group and an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an intermediate compound. This intermediate is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides. A nucleophilic substitution reaction with trimethylsilyl cyanide (TMSCN) follows, and the final product is obtained by reacting the intermediate with sodium and ammonium chloride in an ethanol solution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethan-1-ol moiety can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like TMSCN for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and potential biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl-pyridine core but differs in its functional groups.
1-[2-(trifluoromethyl)pyridin-4-yl]piperazine: Another compound with a trifluoromethyl-pyridine structure, but with a piperazine ring attached.
Uniqueness
2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol is unique due to the combination of its trifluoromethyl-pyridine core with a sulfanyl group and an ethan-1-ol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
173729-51-6 |
|---|---|
Molekularformel |
C8H8F3NOS |
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
2-[4-(trifluoromethyl)pyridin-2-yl]sulfanylethanol |
InChI |
InChI=1S/C8H8F3NOS/c9-8(10,11)6-1-2-12-7(5-6)14-4-3-13/h1-2,5,13H,3-4H2 |
InChI-Schlüssel |
RDRDCQCBDGXUDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1C(F)(F)F)SCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)
![Silane, tetrakis[3-(chlorodimethylsilyl)propyl]-](/img/structure/B14266442.png)


![[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14266454.png)



![3-([2,2'-Bipyridin]-4-yl)phenol](/img/structure/B14266480.png)

![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)


![N-[(2-Ethylhexyl)oxy]propan-1-amine](/img/structure/B14266519.png)
